molecular formula C22H23N3O6 B2505685 Phenyl 4-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate CAS No. 1234951-14-4

Phenyl 4-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2505685
CAS No.: 1234951-14-4
M. Wt: 425.441
InChI Key: GRRCGIQTBXWMRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C22H23N3O6 and its molecular weight is 425.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Methodology

One of the key applications of compounds similar to Phenyl 4-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate in scientific research involves chemical synthesis and methodology development. For instance, the study of oxindole synthesis via Palladium-catalyzed C-H functionalization represents an area where similar compounds are utilized. This method is part of the broader field of medicinal chemistry synthesis, aiming to develop efficient routes for creating complex molecules with potential therapeutic applications. The significance of this research lies in its contribution to the understanding of catalytic mechanisms and the exploration of new synthetic pathways, which can lead to the discovery of novel drugs and chemical entities (Magano et al., 2014).

Crystallography and Molecular Structure

The detailed study of molecular structures through techniques such as X-ray crystallography is another crucial application area. For compounds akin to this compound, crystallographic analysis helps in determining the absolute configuration of molecules, which is fundamental in understanding their chemical behavior and interaction with biological targets. The research on the absolute configuration of related piperidine derivatives, as conducted by Peeters et al., exemplifies the importance of structural analysis in medicinal chemistry and drug design, providing insights into the stereochemical preferences that influence biological activity (Peeters, Blaton, & Ranter, 1994).

Pharmacological Research

Pharmacological research represents a significant application area, where compounds with structural similarities to this compound are studied for their potential therapeutic effects. The investigation of new pharmacophores and the assessment of their biological activities against various targets are central to this research domain. For example, studies on the synthesis and anti-bacterial properties of N-substituted derivatives of related compounds highlight the ongoing efforts to discover new antimicrobial agents with improved efficacy and safety profiles (Khalid et al., 2016).

Mechanism of Action

Target of Action

The primary targets of this compound appear to be VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), playing a crucial role in angiogenesis, which is the formation of new blood vessels. P-glycoprotein efflux pumps are proteins that pump foreign substances out of cells and play a significant role in multidrug resistance in cancer treatment .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It displays inhibition of VEGFR1, which can prevent the binding of VEGF to its receptor, thereby inhibiting angiogenesis . It also shows inhibition of P-glycoprotein efflux pumps, which can increase the intracellular concentration of certain drugs, potentially enhancing their therapeutic effect .

Biochemical Pathways

The inhibition of VEGFR1 affects the VEGF signaling pathway, which plays a key role in angiogenesis. By inhibiting this pathway, the compound can potentially limit the growth of tumors by reducing their blood supply . The inhibition of P-glycoprotein efflux pumps affects the pharmacokinetics of certain drugs, particularly those used in cancer treatment .

Pharmacokinetics

By inhibiting these pumps, the compound could increase the absorption and distribution of drugs that are substrates of these pumps, potentially enhancing their therapeutic effect .

Result of Action

The compound’s action results in the inhibition of angiogenesis and potentially enhanced efficacy of certain drugs. Inhibition of angiogenesis can limit tumor growth by reducing its blood supply . Enhanced drug efficacy could be achieved by increasing the intracellular concentration of drugs that are substrates of P-glycoprotein efflux pumps .

Future Directions

These 1-benzo[1,3]dioxol-5-yl - 3- N -fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Properties

IUPAC Name

phenyl 4-[[[2-(1,3-benzodioxol-5-ylamino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6/c26-20(21(27)24-16-6-7-18-19(12-16)30-14-29-18)23-13-15-8-10-25(11-9-15)22(28)31-17-4-2-1-3-5-17/h1-7,12,15H,8-11,13-14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRCGIQTBXWMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.